molecular formula C23H29ClO4 B11993281 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate

Cat. No.: B11993281
M. Wt: 404.9 g/mol
InChI Key: QMBJSIBWORFWQT-FCULIJFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate is a synthetic steroidal compound with the molecular formula C23H29ClO4. It is known for its significant biological activities and is used in various scientific research fields. The compound is characterized by the presence of a chlorine atom at the 6th position and an acetate group at the 17th position of the pregnadiene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate typically involves the chlorination of pregna-4,6-diene-3,20-dione followed by acetylation. The chlorination is usually carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 6th position. The acetylation is then performed using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the modulation of gene expression and subsequent biological effects. It primarily targets pathways involved in hormone regulation and cellular proliferation .

Comparison with Similar Compounds

  • 6-Chloro-3,20-dioxopregna-1,4,6-trien-17-yl acetate
  • 2,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
  • Megestrol acetate dimer

Uniqueness: 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate is unique due to its specific structural modifications, such as the chlorine atom at the 6th position and the acetate group at the 17th position. These modifications confer distinct biological activities and make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C23H29ClO4

Molecular Weight

404.9 g/mol

IUPAC Name

[(17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21?,22?,23-/m0/s1

InChI Key

QMBJSIBWORFWQT-FCULIJFESA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Origin of Product

United States

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